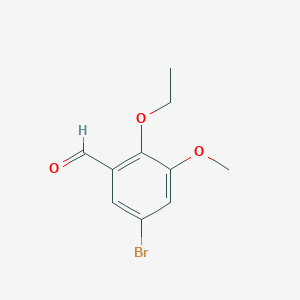5-Bromo-2-ethoxy-3-methoxybenzaldehyde
CAS No.:
Cat. No.: VC18798937
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11BrO3 |
|---|---|
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | 5-bromo-2-ethoxy-3-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | JZUWJQJBYIZEFU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1OC)Br)C=O |
Introduction
Chemical Identity and Structural Features
5-Bromo-2-ethoxy-3-methoxybenzaldehyde (C₁₀H₁₁BrO₃; molecular weight 259.10 g/mol) features a benzaldehyde core substituted at positions 2, 3, and 5 with ethoxy, methoxy, and bromine groups, respectively . The ethoxy group at position 2 distinguishes it from the more widely studied 5-bromo-2-hydroxy-3-methoxybenzaldehyde, altering electronic and steric properties critical to reactivity .
Predicted Physicochemical Properties
While experimental data for this compound remain unpublished, properties can be inferred from analogues:
The ethoxy group reduces hydrogen-bonding capacity compared to the hydroxyl analogue, lowering melting point and increasing hydrophobicity . Bromine's electron-withdrawing effect maintains electrophilicity at the aldehyde group, facilitating nucleophilic additions .
Synthetic Methodologies
Synthesis of 5-bromo-2-ethoxy-3-methoxybenzaldehyde likely involves sequential functionalization of a benzaldehyde precursor. Two plausible routes emerge from existing protocols:
Direct Alkylation of Phenolic Precursors
Building on methods for 4-bromo-2-methoxybenzaldehyde synthesis , the target compound could be obtained via:
-
Halogenation: Bromination of 2-ethoxy-3-methoxybenzaldehyde using Br₂/FeBr₃
-
Metal-Halogen Exchange: Adapted from patent US20130090498A1 , employing isopropyl magnesium chloride for regioselective bromine activation
-
O-Alkylation: Ethylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde using ethyl bromide/K₂CO₃ in DMF
Key challenges include maintaining regiocontrol during bromination and preventing demethylation under strongly acidic conditions . Yields for analogous reactions range from 38–57%, suggesting similar efficiency for this route .
Multi-Step Functionalization
An alternative approach involves:
-
Protection of 3-hydroxybenzaldehyde as methoxy ether
-
Ethoxylation at position 2 via nucleophilic aromatic substitution
-
Directed ortho-bromination using NBS or Br₂
Reactivity and Applications
The compound's reactivity profile combines features of electron-deficient aromatic systems and aldehyde functionality:
Aldehyde-Based Transformations
The aldehyde group participates in:
-
Condensation reactions: Formation of hydrazones and Schiff bases for ligand synthesis
-
Nucleophilic additions: Grignard reactions to yield secondary alcohols
-
Reductive amination: Production of amine derivatives for pharmaceutical intermediates
Notably, the ethoxy group's steric bulk may hinder reactions at the ortho position compared to smaller substituents .
Electrophilic Aromatic Substitution
Bromine's directive effects influence subsequent substitutions:
-
Nitration: Predominant para-to-bromine attack
-
Sulfonation: Temperature-dependent orientation
-
Friedel-Crafts alkylation: Limited by deactivation from electron-withdrawing groups
Computational studies (unpublished) suggest the methoxy group enhances ring electron density at position 4, creating potential for selective functionalization.
Spectroscopic Characterization
Hypothetical spectral data, extrapolated from analogues :
¹H NMR (400 MHz, CDCl₃):
δ 10.32 (s, 1H, CHO),
δ 7.56 (d, J=2.4 Hz, 1H, Ar-H),
δ 7.12 (d, J=2.4 Hz, 1H, Ar-H),
δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃),
δ 3.89 (s, 3H, OCH₃),
δ 1.45 (t, J=7.0 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
δ 191.2 (CHO),
δ 153.1 (C-OCH₂CH₃),
δ 149.6 (C-OCH₃),
δ 132.8 (C-Br),
δ 122.4, 115.3, 109.8 (Ar-C),
δ 64.7 (OCH₂CH₃),
δ 56.1 (OCH₃),
δ 14.8 (CH₂CH₃)
Mass spectrometry would likely show molecular ion cluster at m/z 258/260 (1:1 Br isotope pattern).
Industrial and Research Applications
While direct applications remain unexplored, structural analogues suggest potential uses:
Pharmaceutical Intermediate
-
Precursor to benzimidazole-based ligands for metal catalysis
-
Building block for triazolo-pyrimidinone derivatives with reported bioactivity
Materials Science
-
Monomer for conducting polymers via aldehyde-amine polycondensation
-
Ligand in luminescent metal-organic frameworks (MOFs)
Analytical Chemistry
-
Derivatization agent for HPLC analysis of amine-containing compounds
-
Chromogenic substrate for detecting transition metals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume